Cas no 144292-32-0 (4-Bromo-2,3-difluorophenol)

4-Bromo-2,3-difluorophenol is a halogenated phenol derivative with a molecular formula of C6H3BrF2O. This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which enhance its reactivity and utility in organic synthesis. It serves as a versatile intermediate in pharmaceutical and agrochemical applications, particularly in the preparation of fluorinated aromatic compounds. The electron-withdrawing effects of the bromo and difluoro groups make it valuable for nucleophilic substitution and cross-coupling reactions. Its high purity and stability under standard conditions ensure consistent performance in synthetic processes. The compound is typically handled under controlled conditions due to its potential reactivity.
4-Bromo-2,3-difluorophenol structure
4-Bromo-2,3-difluorophenol structure
Product Name:4-Bromo-2,3-difluorophenol
CAS No:144292-32-0
MF:C6H3BrF2O
MW:208.988228082657
MDL:MFCD08061907
CID:64846
PubChem ID:10219942
Update Time:2025-10-31

4-Bromo-2,3-difluorophenol Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2,3-difluorophenol
    • 2,3-DIFLUORO-4-BROMOPHENOL
    • 4-BROMO-2,3-DIFLUORPHENOL
    • 2FPBr
    • 2,3,7-TRBDD UNLABELED
    • 4-bromo-2,3-difluoro-phenol
    • BROMODIFLUOROPHENOL
    • AKOS005254216
    • SY023065
    • CS-W007976
    • MFCD08061907
    • 2,3-difluoro 4-bromo phenol
    • 4-Bromo-2,3-difluorophenol, AldrichCPR
    • FT-0657854
    • Phenol, 4-bromo-2,3-difluoro-
    • 144292-32-0
    • AM61352
    • SCHEMBL258026
    • DTXSID10436896
    • J-514601
    • AC-3751
    • JZAVCMMYGSROJP-UHFFFAOYSA-N
    • EN300-110117
    • D3913
    • DS-12148
    • GREPAFLOXACINHCL
    • STL554292
    • DB-023741
    • BBL100498
    • MDL: MFCD08061907
    • Inchi: 1S/C6H3BrF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
    • InChI Key: JZAVCMMYGSROJP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1F)F)O

Computed Properties

  • Exact Mass: 207.93400
  • Monoisotopic Mass: 207.93353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Solid
  • Density: 1.41
  • Melting Point: 53.0 to 57.0 deg-C
  • Boiling Point: 213.3℃ at 760 mmHg
  • Flash Point: 138.8°C
  • Refractive Index: 1.533
  • PSA: 20.23000
  • LogP: 2.43290
  • Solubility: Not determined

4-Bromo-2,3-difluorophenol Security Information

4-Bromo-2,3-difluorophenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

4-Bromo-2,3-difluorophenol Pricemore >>

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4-Bromo-2,3-difluorophenol Production Method

4-Bromo-2,3-difluorophenol Suppliers

Amadis Chemical Company Limited
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(CAS:144292-32-0)4-Bromo-2,3-difluorophenol
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:144292-32-0)4-Bromo-2,3-difluorophenol
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:144292-32-0)2,3-二氟-4-溴苯酚
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Pricing Information Last Updated:Friday, 20 June 2025 12:33
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Additional information on 4-Bromo-2,3-difluorophenol

Introduction to 4-Bromo-2,3-difluorophenol (CAS No. 144292-32-0)

4-Bromo-2,3-difluorophenol, with the chemical formula C₆H₂BrF₂O, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 144292-32-0, exhibits a distinct structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and fluorine substituents on a phenolic backbone imparts unique electronic and steric properties, which are highly relevant for designing novel therapeutic agents.

The bromine atom at the 4-position and the fluorine atoms at the 2 and 3 positions contribute to the compound's reactivity and potential biological activity. Such structural features are frequently exploited in medicinal chemistry to modulate binding interactions with biological targets, such as enzymes and receptors. The difluorophenol moiety, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity in drug candidates.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of compounds like 4-Bromo-2,3-difluorophenol with greater accuracy. Molecular modeling studies suggest that this compound may exhibit favorable interactions with certain enzymes involved in inflammatory pathways. This has prompted investigations into its potential as a lead compound for the development of novel anti-inflammatory agents.

In the realm of agrochemicals, 4-Bromo-2,3-difluorophenol has been explored as a precursor for synthesizing advanced herbicides and fungicides. The introduction of fluorine atoms into aromatic rings is known to improve the bioavailability and environmental persistence of agrochemicals, making them more effective against resistant plant pathogens. Current research is focused on optimizing synthetic routes to produce this compound in higher yields while maintaining its purity.

The synthesis of 4-Bromo-2,3-difluorophenol typically involves multi-step organic transformations, starting from commercially available aromatic precursors. Common methods include halogenation reactions followed by selective fluorination and subsequent functional group modifications. Advances in catalytic systems have allowed for more efficient and environmentally benign synthetic pathways, reducing the reliance on hazardous reagents.

One notable application of 4-Bromo-2,3-difluorophenol is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By leveraging the structural features of this compound, researchers have designed derivatives that selectively inhibit specific kinases without affecting others. Preliminary in vitro studies have shown promising results, indicating potential therapeutic utility.

The growing interest in fluorinated compounds stems from their ability to influence molecular properties such as lipophilicity, solubility, and metabolic stability. The presence of multiple fluorine atoms can significantly alter these properties, making them ideal candidates for drug discovery programs. 4-Bromo-2,3-difluorophenol, with its dual halogenation pattern, exemplifies how strategic substitution can enhance a molecule's pharmaceutical potential.

In conclusion, 4-Bromo-2,3-difluorophenol (CAS No. 144292-32-0) is a versatile intermediate with broad applications in pharmaceutical and agrochemical research. Its unique structural features make it a valuable building block for synthesizing novel bioactive molecules. Ongoing studies continue to uncover new possibilities for this compound, reinforcing its importance in modern chemical biology and drug development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:144292-32-0)4-Bromo-2,3-difluorophenol
A3130
Purity:99%
Quantity:100g
Price ($):197.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:144292-32-0)4-Bromo-2,3-difluorophenol
sfd4660
Purity:99%
Quantity:200KG
Price ($):Inquiry
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